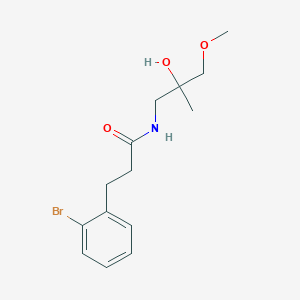![molecular formula C20H21NO5S B3012492 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione CAS No. 1704522-45-1](/img/structure/B3012492.png)
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a diketone structure
Mécanisme D'action
Target of Action
Related compounds such as azetidin-2-ones have been shown to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
It’s worth noting that azetidin-2-ones, which share a similar core structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell-wall synthesis .
Biochemical Pathways
Related compounds such as azetidin-2-ones have been shown to disrupt bacterial cell-wall synthesis by inhibiting the action of transpeptidase enzymes .
Pharmacokinetics
The physicochemical properties of related compounds have been studied with a focus on understanding cns exposure and undesired off-target pharmacology such as herg interactions .
Result of Action
Related compounds such as azetidin-2-ones have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) in breast-cancer cell lines .
Action Environment
The broad application of suzuki–miyaura (sm) coupling, a related process, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of key intermediatesThe final step often involves the formation of the diketone structure through aldol condensation or related reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the diketone structure to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methoxybenzenesulfonyl)azetidin-3-amine: Shares the azetidine and sulfonyl groups but lacks the diketone structure.
Azetidin-2-one derivatives: These compounds have a similar azetidine ring but differ in their functional groups and overall structure.
Benzimidazole derivatives: While structurally different, these compounds share some pharmacological properties and applications .
Uniqueness
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the azetidine ring and the diketone structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research .
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNNSIKIHZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)
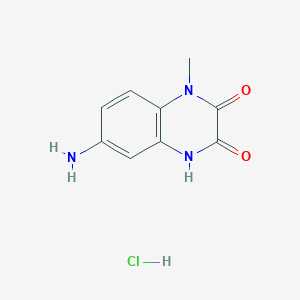
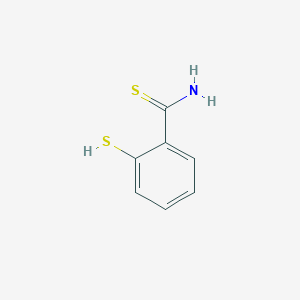
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)
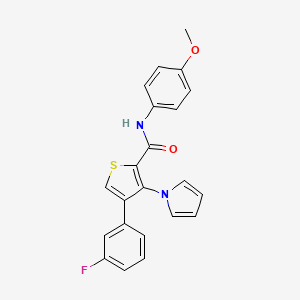
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)
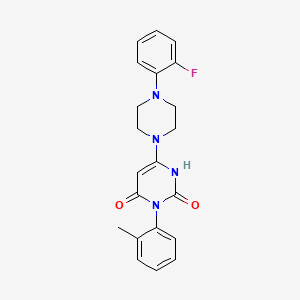
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)
![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)

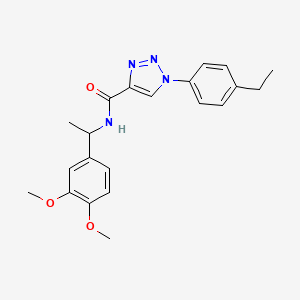
![5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3012429.png)
